molecular formula C5H3ClFNO B13977618 2-Chloro-6-fluoropyridin-3-ol

2-Chloro-6-fluoropyridin-3-ol

Cat. No.: B13977618
M. Wt: 147.53 g/mol
InChI Key: QIPXLXNJQUAPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoropyridin-3-ol (CAS: 884494-35-3) is a fluorinated pyridine derivative of significant interest in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 5 H 3 ClFNO and a molecular weight of 147.53 g/mol, serves as a versatile and valuable synthetic intermediate . Its structure, featuring both chloro and fluoro substituents on the pyridine ring adjacent to a hydroxyl group, makes it a privileged scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Researchers value this compound for its potential in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations, analogous to the chemistry of related building blocks like 6-fluoropyridine-3-boronic acid . The presence of multiple halogen atoms allows for selective functionalization, enabling the precise design of target molecules. Proper handling is essential; the compound has a density of 1.517 g/cm³ and a flash point of 100°C . It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) . Always wear appropriate protective equipment and handle in a well-ventilated place. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

2-chloro-6-fluoropyridin-3-ol

InChI

InChI=1S/C5H3ClFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H

InChI Key

QIPXLXNJQUAPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)Cl)F

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Fluoropyridin 3 Ol

Retrosynthetic Analysis of 2-Chloro-6-fluoropyridin-3-ol

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-halogen and carbon-oxygen bonds are logical sites for disconnection. One primary approach involves the late-stage introduction of the hydroxyl group onto a pre-functionalized 2-chloro-6-fluoropyridine (B1582542) core. An alternative strategy focuses on the construction of the pyridine (B92270) ring itself from acyclic precursors, followed by selective halogenation and hydroxylation.

A key precursor identified through this analysis is 2-chloro-6-fluoropyridine. chemsrc.comnih.gov The synthesis of this intermediate is a critical step in many of the established routes. Further retrosynthetic disconnection of 2-chloro-6-fluoropyridine points towards 2-chloropyridine (B119429) as a potential starting material. chemicalbook.comchemicalbook.com

Established Synthetic Routes to this compound

Established synthetic routes to this compound primarily rely on precursor-based approaches, followed by selective functionalization.

Precursor-Based Approaches to the Pyridine Core

The synthesis often commences with a pre-existing pyridine ring. A common starting material is 2-chloropyridine, which can be fluorinated to provide the 2-chloro-6-fluoropyridine scaffold. chemicalbook.com Another approach utilizes 2,6-dichloropyridine (B45657), which can undergo selective fluorine substitution.

Selective Halogenation Strategies for Chlorine and Fluorine Incorporation

The introduction of chlorine and fluorine atoms onto the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity.

One method for the synthesis of 2-chloro-6-fluoropyridine involves the direct fluorination of 2-chloropyridine. chemicalbook.com A study demonstrated that reacting 2-chloropyridine with fluorine diluted with nitrogen can yield 2-chloro-6-fluoropyridine. chemicalbook.com

Another strategy involves the halogen exchange of a suitable precursor. For instance, 2,6-dichloropyridine can be selectively fluorinated to introduce the fluorine atom at the 6-position.

The synthesis of various halogenated pyridines often involves nucleophilic substitution reactions. The reactivity of different halogens on the pyridine ring can be exploited for selective substitution. For example, in polyhalogenated pyridines, the fluorine atom is often more susceptible to nucleophilic attack than chlorine or bromine, allowing for site-selective reactions. rsc.org

Formation of the Pyridinol Moiety at the C3 Position

Once the 2-chloro-6-fluoropyridine core is obtained, the final step is the introduction of the hydroxyl group at the C3 position. A patented method describes the synthesis of 6-chloro-2-fluoropyridin-3-ol (B1488092) from 2-chloro-6-fluoropyridine. chemsrc.com This transformation can be achieved through various methods, including electrophilic hydroxylation or a multi-step sequence involving nitration followed by reduction and diazotization. For example, nitration of a pyridinol precursor followed by reduction of the nitro group can lead to an aminopyridinol, which can then be converted to the desired pyridinol.

Biocatalytic approaches have also been explored for the regioselective hydroxylation of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various substituted pyridines, offering a potentially greener alternative to chemical methods. nih.gov

Novel and Optimized Synthetic Strategies for this compound

Recent research has focused on developing more efficient, high-yielding, and scalable synthetic routes to this compound and related compounds.

Development of Efficient and High-Yielding Protocols

A one-pot synthesis of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine has been developed using tert-butyl nitrite (B80452) and copper fluoride (B91410) as reagents. google.com This method offers a stable yield of over 60% under mild reaction conditions. google.com While this produces an isomer of the direct precursor, similar methodologies could potentially be adapted for the synthesis of 2-chloro-6-fluoropyridine.

The use of fluorosulfates as leaving groups in cross-coupling reactions has shown promise for the synthesis of polysubstituted pyridines. nih.gov This method offers a distinct window of reactivity compared to traditional triflates and halides, allowing for sequential and selective functionalization of the pyridine ring. nih.gov

The development of novel fluorinating agents and catalytic systems continues to be an active area of research. For instance, an efficient method for the synthesis of 2-fluoropyridines from pyridine N-oxides has been reported, providing access to both nonradioactive and ¹⁸F-labeled fluoropyridines. acs.org

Starting Material Reagents and Conditions Product Yield (%) Reference
2-ChloropyridineF₂, N₂2-Chloro-6-fluoropyridine- chemicalbook.com
2-Chloro-3-aminopyridinet-BuONO, CuF₂2-Chloro-3-fluoropyridine>60 google.com
Pyridine N-oxidesTrialkylammonium salts, Fluoride source2-Fluoropyridines- acs.org
2,6-dichloro-5-fluoronicotinonitrileAcetic acid, water2-chloro-5-fluoronicotinic acid52 google.com

Regioselective Synthesis via Directed Functionalization

Regioselective synthesis is crucial for ensuring the correct placement of functional groups on the pyridine ring, which is essential for the final compound's desired chemical properties and biological activity. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. In the context of synthesizing this compound, a hypothetical regioselective approach could involve the use of a directing group to facilitate metalation at a specific position, followed by the introduction of a desired functional group.

For instance, starting with a 2-chloro-6-fluoropyridine precursor, a directing group, such as a pivaloylamino or a dialkylamino group, could be installed. This directing group would then guide a strong base, like an organolithium reagent or a lithium diorganocuprate, to deprotonate the adjacent C-3 position. The resulting organometallic intermediate can then be reacted with an electrophilic oxygen source, such as N,N-diethyl-3-oxobutanamide, to introduce the hydroxyl group at the desired position. Subsequent removal of the directing group would yield the final product, this compound. This method offers high regioselectivity, minimizing the formation of unwanted isomers.

Another approach involves the use of sterically hindered metal amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which can achieve selective metalation of pyridines. researchgate.net This technique allows for the functionalization of specific positions on the pyridine ring, which could be adapted for the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity. For the synthesis of this compound, catalytic cross-coupling reactions could be employed to introduce the chloro and fluoro substituents onto a pyridine ring that already contains the hydroxyl group, or vice versa.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are versatile tools for forming carbon-halogen bonds. For example, a dihalopyridine precursor could be selectively functionalized. A potential route could start from 2,6-dichloropyridin-3-ol. A nucleophilic fluorination reaction, such as the Halex reaction, could be used to selectively replace one of the chlorine atoms with fluorine. This reaction is often catalyzed by a phase-transfer catalyst.

Alternatively, rhodium(III)-catalyzed C-H functionalization presents a modern approach to synthesizing substituted pyridines. ijpsonline.com This could potentially be applied to introduce the chloro or fluoro group at a specific position on a pre-functionalized pyridine ring.

Below is a table summarizing potential catalytic approaches:

Catalytic Approach Catalyst/Reagents Description
Nucleophilic Fluorination (Halex Reaction) KF, Phase-Transfer CatalystSelective replacement of a chlorine atom with fluorine on a dichloropyridinol precursor.
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂, LigandsIntroduction of chloro or fluoro groups via coupling reactions on a suitably functionalized pyridinol.
Rhodium-Catalyzed C-H Functionalization [RhCp*Cl₂]₂Direct introduction of a halogen at a specific C-H bond on the pyridine ring. ijpsonline.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of pyridine derivatives often utilize volatile organic compounds (VOCs) such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Green chemistry encourages the use of more benign alternatives.

For the synthesis of this compound, the use of greener solvents could be explored. For example, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent in the synthesis of related pyridines and can sometimes be a more favorable alternative to other polar aprotic solvents. rsc.org Water, ionic liquids, or deep eutectic solvents could also be investigated as reaction media, particularly for catalytic steps. Microwave-assisted synthesis, which can accelerate reactions and sometimes be performed in greener solvents or even solvent-free conditions, also represents a green alternative.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Synthetic routes with high atom economy generate less waste. To maximize atom economy in the synthesis of this compound, reactions such as addition and cycloaddition are preferable to substitution and elimination reactions, which inherently generate byproducts.

For instance, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, can be more atom-economical than a linear synthesis that involves many steps. Careful planning of the synthetic route to minimize the use of protecting groups can also significantly improve atom economy and reduce waste.

Biocatalytic Approaches to Pyridinol Formation

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts or isolated enzymes can enable reactions to be carried out in aqueous media under mild conditions.

Research has shown that microorganisms such as Burkholderia sp. MAK1 can be used for the oxyfunctionalization of pyridine derivatives. nih.gov This particular strain has been shown to hydroxylate various substituted pyridines. nih.gov For example, it can convert 6-chloropyridin-2-amine to 6-amino-2-chloropyridin-3-ol. nih.gov This suggests that a biocatalytic hydroxylation step could be a viable green strategy for the synthesis of this compound from a suitable 2-chloro-6-fluoropyridine precursor. This approach would offer high regioselectivity and avoid the use of harsh reagents.

A summary of potential biocatalytic transformations is presented below:

Biocatalyst Substrate Product Potential Application
Burkholderia sp. MAK16-chloropyridin-2-amine6-amino-2-chloropyridin-3-ol nih.govDemonstrates the feasibility of regioselective hydroxylation of a chlorinated pyridine ring.
Burkholderia sp. MAK14-chloropyridin-2-amine6-amino-4-chloro-pyridin-3-ol nih.govFurther evidence of the versatility of this biocatalyst for hydroxylating substituted pyridines.

Chemical Reactivity and Transformations of 2 Chloro 6 Fluoropyridin 3 Ol

Reactivity at the Hydroxyl Group (C3-OH) of 2-Chloro-6-fluoropyridin-3-ol

The hydroxyl group at the C3 position behaves as a typical alcohol and phenol, serving as a nucleophile and a proton donor. This allows for a variety of modifications, primarily through reactions that target the oxygen atom.

The hydroxyl group of this compound can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under basic conditions, which deprotonate the hydroxyl group to form a more potent nucleophilic alkoxide or phenoxide. This intermediate then reacts with an electrophilic alkylating or acylating agent.

The O-alkylation and O-acylation reactions lead directly to the formation of ethers and esters, respectively. The synthesis of these derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. For instance, the reaction with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate results in the corresponding ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) yields an ester.

Beyond simple ethers and esters, the hydroxyl group can be converted into other important oxygen-containing functional groups. For example, it can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base. These sulfonate derivatives are excellent leaving groups and can be used to facilitate subsequent nucleophilic substitution reactions at the C3 position.

Reactivity of the Halogen Atoms (C2-Cl, C6-F) of this compound

The two halogen atoms at the C2 and C6 positions are susceptible to displacement through nucleophilic aromatic substitution and serve as handles for palladium-catalyzed cross-coupling reactions. The positions of these halogens, ortho and para to the ring nitrogen, make them particularly activated towards these transformations.

Nucleophilic aromatic substitution (S_NAr) is a key reaction for functionalizing the pyridine (B92270) ring of this compound. In these reactions, a nucleophile attacks the electron-deficient ring and displaces one of the halogen atoms. Generally, in S_NAr reactions on heteroaromatic rings, a carbon-fluorine bond is more readily cleaved than a carbon-chlorine bond due to the high electronegativity of fluorine, which strongly polarizes the carbon atom and makes it more susceptible to nucleophilic attack. Therefore, nucleophilic attack is often favored at the C6 position, displacing the fluoride (B91410). A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed to introduce new functional groups at this position.

Table 1: Examples of Nucleophilic Aromatic Substitution (S_NAr) Reactions

Reactant Nucleophile Product Conditions
This compound Ammonia (B1221849) 6-Amino-2-chloropyridin-3-ol High pressure, elevated temperature
This compound Sodium Methoxide 2-Chloro-6-methoxypyridin-3-ol Methanol, reflux

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-chlorine bond at the C2 position is typically more reactive than the carbon-fluorine bond in these transformations.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the C2-chloro position with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.

The Buchwald-Hartwig amination is a versatile method for forming a carbon-nitrogen bond. It enables the coupling of the C2-chloro position with a wide variety of primary and secondary amines, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand. This reaction is a cornerstone in the synthesis of many nitrogen-containing pharmaceutical compounds.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Product Catalyst/Ligand/Base
Suzuki-Miyaura Phenylboronic acid 6-Fluoro-2-phenylpyridin-3-ol Pd(PPh₃)₄, Na₂CO₃
Buchwald-Hartwig Aniline 6-Fluoro-2-(phenylamino)pyridin-3-ol Pd₂(dba)₃, Xantphos, Cs₂CO₃

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange represents a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. This reaction is particularly valuable for creating new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this process typically involves the use of organolithium reagents.

The general principle of lithium-halogen exchange involves the reaction of an organic halide with an organolithium compound, such as butyllithium. wikipedia.org This results in the exchange of the halogen atom on the organic halide with the lithium atom from the organolithium reagent. The reaction is typically rapid and kinetically controlled. wikipedia.org The rate of exchange is influenced by the stability of the carbanion intermediate that is formed. wikipedia.org The general trend for the ease of exchange for halogens is I > Br > Cl. wikipedia.org

For dihalogenated pyridines, selective halogen-metal exchange can often be achieved. The regioselectivity of this exchange is dictated by factors such as the nature of the halogen, the substitution pattern on the pyridine ring, and the reaction conditions. The resulting lithiated pyridine is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups onto the pyridine ring.

Table 1: Examples of Electrophiles Used in Quenching Reactions

ElectrophileFunctional Group Introduced
Aldehydes/KetonesHydroxyalkyl
Carbon dioxideCarboxylic acid
Alkyl halidesAlkyl
DisulfidesThioether
IsocyanatesAmide

This methodology provides a powerful tool for the derivatization of the this compound scaffold, allowing for the synthesis of a diverse range of substituted pyridines.

Selective Halogen Exchange Reactions

Selective halogen exchange reactions offer a pathway to modify the halogen substitution pattern on the pyridine ring of this compound. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, which can be important for its application in various fields.

One common method for selective halogen exchange is the Finkelstein reaction, which involves the treatment of an organic halide with an excess of a metal halide salt. The equilibrium of this reaction is driven by the differential solubility of the metal halide salts in the chosen solvent. For instance, reacting a chloro-substituted pyridine with sodium iodide in acetone (B3395972) can lead to the corresponding iodo-substituted pyridine, as sodium chloride is less soluble in acetone and precipitates out of the reaction mixture.

Another approach involves nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. The feasibility and regioselectivity of SNAr reactions on dihalopyridines are governed by the nature of the leaving group (the halogen) and the activating or deactivating effects of the other substituents on the ring. The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack, while the chlorine atom is generally a better leaving group than fluorine in SNAr reactions.

The choice of nucleophile and reaction conditions allows for the selective replacement of one halogen over the other. For example, "soft" nucleophiles may preferentially displace the chlorine atom, while "hard" nucleophiles might show different selectivity.

Table 2: Common Nucleophiles for Halogen Exchange

NucleophileReagent ExampleDisplaced Halogen (Typical)
IodideSodium iodideChlorine
BromideSodium bromideChlorine
FluoridePotassium fluorideChlorine
ThiolatesSodium thiomethoxideChlorine
AlkoxidesSodium methoxideChlorine

These selective halogen exchange reactions significantly expand the synthetic utility of this compound, providing access to a wider array of functionalized pyridine derivatives.

Reactivity of the Pyridine Heterocycle in this compound

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two halogen substituents (chloro and fluoro) and a hydroxyl group further influences the reactivity and regioselectivity of EAS on the this compound ring.

The halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The hydroxyl group is a strongly activating and ortho, para-directing group. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, determines the position of electrophilic attack.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The conditions for these reactions on a deactivated ring like this compound are typically harsher than those required for benzene.

Metalation and Lithiation Studies

Metalation, particularly lithiation, is a key strategy for the functionalization of pyridine rings. This process involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then react with various electrophiles.

The regioselectivity of lithiation on the this compound ring is directed by the substituents. The hydroxyl group is a powerful directing group for ortho-lithiation. Therefore, treatment with a strong lithium base would be expected to deprotonate the C-H bond at the 4-position, which is ortho to the hydroxyl group.

However, the presence of the halogen atoms introduces the possibility of halogen-metal exchange, as discussed in section 3.2.3. The competition between deprotonation (metalation) and halogen-metal exchange is a critical aspect of the reactivity. The outcome can often be controlled by the choice of the base, the solvent, and the reaction temperature. For instance, using a sterically hindered base like LDA at low temperatures often favors deprotonation over halogen-metal exchange.

Unusual regioselectivities in the lithiation of substituted pyridines have been observed, sometimes mediated by superbases or specific reagent combinations. researchgate.net These studies highlight the complex interplay of electronic and steric factors that govern the site of metalation.

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidative and reductive transformations, leading to a variety of new chemical entities.

Oxidative Transformations:

Oxidation of the pyridine nitrogen atom can lead to the corresponding N-oxide. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often making it more susceptible to both electrophilic and nucleophilic attack.

Oxidative degradation of the pyridine ring can also occur under harsh conditions, leading to ring-opened products.

Reductive Transformations:

Reduction of the pyridine ring can be accomplished through several methods. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or rhodium can reduce the pyridine ring to the corresponding piperidine. The conditions required for this reduction (pressure, temperature, and catalyst choice) depend on the substituents present on the ring. The halogen and hydroxyl groups can influence the rate and selectivity of the hydrogenation.

Dissolving metal reductions, such as the Birch reduction using sodium or lithium in liquid ammonia with an alcohol co-solvent, can also be employed to partially or fully reduce the pyridine ring.

Selective reduction of one of the C-halogen bonds (dehalogenation) can also be considered a reductive transformation. This can often be achieved using catalytic hydrogenation or by using reducing agents like zinc dust in acetic acid.

Mechanistic Investigations of Key Transformations of this compound

Understanding the mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

Halogen-Metal Exchange: The mechanism of lithium-halogen exchange is generally believed to proceed through an "ate-complex" intermediate. wikipedia.org In this proposed pathway, the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the pyridine ring, forming a transient, negatively charged intermediate. wikipedia.org This complex then collapses to form the new organolithium species and the alkyl halide byproduct. Kinetic studies and the isolation of related "ate-complexes" support this nucleophilic pathway. wikipedia.org The relative rates of exchange for different halogens (I > Br > Cl) are consistent with the stability of the leaving group and the polarizability of the C-X bond.

Selective Halogen Exchange (SNAr): The mechanism of nucleophilic aromatic substitution on the dihalopyridine ring involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This intermediate is negatively charged and its stability is enhanced by electron-withdrawing groups. The subsequent departure of the halide leaving group restores the aromaticity of the ring. The regioselectivity of the reaction is determined by the position that best stabilizes the negative charge of the Meisenheimer complex. The fluorine atom, being more electronegative, is better at stabilizing this intermediate through its inductive effect, while the chlorine atom is generally a better leaving group. The balance of these factors, along with the nature of the nucleophile, dictates which halogen is preferentially replaced.

Electrophilic Aromatic Substitution: The mechanism of EAS on the pyridine ring involves the initial attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocationic intermediate (the sigma complex or arenium ion). The positive charge in this intermediate is delocalized over the ring. The presence of the nitrogen atom and the electron-withdrawing halogens destabilizes this intermediate compared to the analogous intermediate in benzene chemistry. The final step is the loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. The regioselectivity is determined by the stability of the possible sigma complexes, with the most stable intermediate leading to the major product. The strong activating and ortho, para-directing effect of the hydroxyl group is the dominant factor in determining the position of attack.

Metalation: The mechanism of directed ortho-metalation involves the coordination of the lithium atom of the organolithium base to the heteroatom of the directing group (in this case, the oxygen of the hydroxyl group). This coordination brings the base into close proximity to the ortho-C-H bond, facilitating its deprotonation. This "complex-induced proximity effect" is the key to the high regioselectivity of this reaction.

A deeper understanding of these mechanisms allows for the rational design of synthetic strategies to access a wide range of derivatives of this compound for various applications.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for molecules like this compound heavily relies on a combination of experimental studies and computational modeling. While specific experimental studies detailing the reaction pathways and transition states for this exact molecule are not extensively documented in publicly available literature, established principles of physical organic chemistry and computational chemistry provide a robust framework for understanding its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathway:

The most probable reaction pathway for this compound with nucleophiles is the SNAr mechanism. This pathway is characteristic of electron-deficient aromatic rings, such as pyridine, bearing good leaving groups. The reaction proceeds through a two-step addition-elimination sequence.

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents.

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group, typically one of the halogens. The relative ability of fluoride and chloride to act as leaving groups in SNAr reactions is a key factor.

Transition State Analysis:

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the transition states of these reactions. ims.ac.jpgithub.comyoutube.com For an SNAr reaction, the transition state for the formation of the Meisenheimer complex is the rate-determining step. Calculations would focus on the energy barrier for the nucleophilic attack at the C-2 (chloro-substituted) and C-6 (fluoro-substituted) positions. These calculations help in predicting the regioselectivity of the reaction.

Pyridyne Pathway:

Under strongly basic conditions and in the absence of a potent nucleophile, the formation of a pyridyne intermediate through the elimination of HX is a possibility. The aryne distortion model can be used to predict the regioselectivity of subsequent nucleophilic additions. nih.gov Electron-withdrawing substituents can distort the aryne bond, leading to preferential attack at one of the two carbons of the formal triple bond.

Kinetic Studies of Reactivity

Detailed kinetic studies specifically for this compound are not widely reported. However, the principles of chemical kinetics allow for predictions of its reactivity based on studies of analogous compounds. nist.gov

Relative Reactivity of Halopyridines in SNAr:

Kinetic studies on related halopyridines have established a general trend in reactivity for SNAr reactions. The high electronegativity of fluorine generally makes the carbon atom it is attached to more electrophilic and also stabilizes the transition state of the addition step. Consequently, the C-F bond is often more susceptible to nucleophilic attack than the C-Cl bond in aromatic systems. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429). nih.gov This suggests that in this compound, nucleophilic substitution is likely to occur preferentially at the C-6 position (bearing the fluorine atom).

A general order of reactivity for leaving groups in nucleophilic aromatic substitution on pyridine rings is often observed as: F > Cl > Br > I.

Influence of Substituents and Reaction Conditions on Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of reactions involving this compound are critically influenced by the nature of the substituents on the pyridine ring, the attacking reagent, and the reaction conditions.

Influence of Substituents:

Halogens (Cl and F): The fluorine atom at the C-6 position and the chlorine atom at the C-2 position are both electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack. As discussed, fluorine is generally a better leaving group in SNAr reactions on electron-deficient rings.

Hydroxyl Group (-OH): The hydroxyl group at the C-3 position is an electron-donating group by resonance and electron-withdrawing by induction. Its presence can influence the electron density distribution in the ring and potentially direct incoming electrophiles. Under basic conditions, the deprotonated hydroxyl group (phenoxide) is a strong electron-donating group, which can affect the regioselectivity of both nucleophilic and electrophilic substitutions.

Regioselectivity in Nucleophilic Aromatic Substitution:

In SNAr reactions, the incoming nucleophile will preferentially attack the most electrophilic carbon atom that bears a good leaving group. For this compound, the C-6 position is generally expected to be more reactive towards nucleophiles than the C-2 position due to the higher electronegativity of fluorine. However, the steric hindrance from the adjacent hydroxyl group at C-3 could potentially influence the approach of bulky nucleophiles. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic attack towards the 6-position. researchgate.net

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uwindsor.caresearchgate.net The chemoselectivity in these reactions on dihalopyridines is determined by the relative reactivity of the C-Cl and C-F bonds towards oxidative addition to the palladium(0) catalyst.

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F. This is in contrast to the reactivity order in SNAr. Therefore, in a cross-coupling reaction, the C-Cl bond at the C-2 position of this compound is expected to be significantly more reactive than the C-F bond at the C-6 position. nih.govmdpi.comrsc.org This differential reactivity allows for selective functionalization at the C-2 position while leaving the C-6 fluorine atom intact for potential subsequent SNAr reactions.

The choice of palladium catalyst and ligands can also influence the selectivity. Sterically hindered ligands can sometimes promote reaction at less conventional sites. nsf.gov

Influence of Reaction Conditions:

Solvent: The choice of solvent can significantly impact the regioselectivity of SNAr reactions. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Temperature: Higher temperatures can overcome larger activation barriers, potentially leading to the formation of thermodynamic products over kinetic products.

Base: The presence and strength of a base can deprotonate the hydroxyl group, altering the electronic properties of the ring and influencing the reaction pathway.

Interactive Data Table: Predicted Reactivity of this compound

Reaction TypeReagentPredicted Major Product Formation SiteRationale
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, R₂NH)C-6Fluorine is a better leaving group in SNAr.
Palladium-Catalyzed Cross-CouplingOrganoboron reagent (Suzuki)C-2C-Cl bond is more reactive in oxidative addition than C-F.
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄)C-4 or C-5The hydroxyl group is ortho, para-directing, but the pyridine nitrogen and halogens are deactivating.

Derivatives and Analogues of 2 Chloro 6 Fluoropyridin 3 Ol: Synthesis and Further Transformations

Synthesis of Monofunctionalized Derivatives of 2-Chloro-6-fluoropyridin-3-ol

The presence of a hydroxyl group and reactive halogen atoms on the pyridine (B92270) ring of this compound allows for selective monofunctionalization through various reactions. The hydroxyl group can readily undergo O-alkylation to form ethers, a common strategy to introduce a wide range of substituents.

For instance, the synthesis of 2-alkoxy-6-chloro-3-fluoropyridines can be achieved through the reaction of this compound with various alkylating agents. While specific examples for this exact substrate are not extensively detailed in publicly available literature, the general principle of O-alkylation of hydroxypyridines is well-established. This typically involves the use of a base to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

Similarly, N-alkylation of the pyridinone tautomer represents another avenue for monofunctionalization. The choice between N- and O-alkylation can often be controlled by the selection of the base and solvent system.

The reactivity of the chlorine and fluorine atoms towards nucleophilic aromatic substitution (SNAr) also provides a pathway to monofunctionalized derivatives. The fluorine atom, being at a position activated by the ring nitrogen, is generally more susceptible to displacement than the chlorine atom. This differential reactivity can be exploited for selective substitution.

Table 1: Representative Monofunctionalization Reactions of this compound Scaffold

Starting MaterialReagent(s)Product TypeGeneral Conditions
This compoundAlkyl halide, Base2-Alkoxy-6-chloro-3-fluoropyridineBasic conditions
6-Chloro-3-fluoropyridin-2-oneAlkyl halide, Base1-Alkyl-6-chloro-3-fluoropyridin-2-oneBasic conditions
This compoundNucleophile (e.g., R-NH2, R-OH)2-Chloro-6-(substituted)-pyridin-3-olSNAr conditions

Synthesis of Multifunctionalized Analogues of this compound

The sequential or chemo-selective functionalization of the different reactive sites of this compound enables the synthesis of a wide variety of multifunctionalized analogues. The order of reactions is crucial in achieving the desired substitution pattern.

For example, after an initial O-alkylation of the hydroxyl group, the remaining chloro and fluoro substituents can be subjected to nucleophilic substitution reactions. The enhanced reactivity of the 2-fluoro position often allows for its selective replacement, leaving the 6-chloro position available for subsequent transformations.

Furthermore, modern synthetic methodologies such as C-H functionalization can be employed to introduce additional substituents onto the pyridine ring, further expanding the molecular diversity of accessible analogues.

Construction of Fused Heterocyclic Systems Incorporating the this compound Moiety

The strategic placement of functional groups on the this compound core makes it an excellent precursor for the construction of fused heterocyclic systems. These reactions typically involve the introduction of a side chain that can subsequently participate in a ring-closing reaction.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct fused systems. For instance, a derivative of this compound bearing a suitable three-carbon chain could undergo a [3+3] annulation to form a new six-membered ring. While specific examples starting from this exact pyridine are not prevalent, the general principles of annulation reactions in heterocyclic chemistry are widely applicable.

Intramolecular Cyclization Pathways

A more common approach to fused heterocycles from this scaffold involves intramolecular cyclization. This strategy requires the initial introduction of a side chain containing a nucleophilic or electrophilic group that can react with another part of the molecule to form a new ring.

For example, a derivative functionalized at the 3-position with a side chain containing a terminal amine could undergo intramolecular nucleophilic aromatic substitution of the 2-fluoro or 6-chloro group to form a fused five- or six-membered nitrogen-containing ring. The success and regioselectivity of such cyclizations are highly dependent on the nature of the linker and the reaction conditions. Studies on related pyrimidine (B1678525) systems have demonstrated the feasibility of such intramolecular SNAr cyclizations to form fused morpholine (B109124) and other heterocyclic structures. nih.gov

Table 2: Potential Intramolecular Cyclization Precursors from this compound

Precursor StructureTarget Fused System
2-Chloro-3-(aminoalkyl)oxy-6-fluoropyridineFused oxazine
2-Chloro-6-fluoro-3-(carboxyalkoxy)pyridineFused lactone
1-Alkyl-3-(aminoalkoxy)-6-chloropyridin-2-oneFused oxazine

Oligomeric and Polymeric Structures Derived from this compound

Currently, there is limited information available in the public domain regarding the synthesis of oligomeric or polymeric structures derived specifically from this compound. However, the bifunctional nature of this molecule, with its multiple reactive sites, suggests potential for its use as a monomer in polymerization reactions. For example, poly(ether)s could potentially be synthesized through repeated etherification reactions, or poly(arylene)s through cross-coupling reactions. Further research in this area could lead to the development of novel materials with interesting properties.

Applications of 2 Chloro 6 Fluoropyridin 3 Ol and Its Derivatives in Advanced Organic Synthesis

2-Chloro-6-fluoropyridin-3-ol as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a hydroxyl group and two different halogen atoms on the pyridine (B92270) ring makes this compound a powerful intermediate for creating intricate molecules. The differential reactivity of the chloro and fluoro substituents allows for selective transformations, a key advantage in multistep synthetic sequences.

Precursor to Biologically Relevant Scaffolds

The structural framework of this compound is a key component in the synthesis of various heterocyclic systems that are of significant interest in medicinal chemistry. The strategic positioning of its functional groups allows for the construction of fused ring systems and other complex scaffolds.

Another area of application is in the formation of pyrazolo[5,1-c] nih.govfluoromart.comnih.govtriazoles. researchgate.netresearchgate.net These nitrogen-rich heterocyclic compounds are valuable in the development of dyes, pigments, and have been explored for their potential in medicine and agriculture. researchgate.net The synthesis of these scaffolds can involve the reaction of a pyrazole (B372694) intermediate with a suitable triazole precursor, where the initial pyridine structure provides the necessary functionalities for subsequent ring formation. researchgate.net

Furthermore, derivatives of this compound can be utilized in the synthesis of other complex heterocyclic systems, such as pyrazolo[3,4-d] fluoromart.comnih.govshachemlin.comtriazoles and 5-alkylaminopyrazolo[3,4-d]oxazoles. nih.gov The synthetic routes to these compounds often leverage the reactivity of the halogen and hydroxyl groups to introduce new functionalities and facilitate cyclization reactions, leading to the desired complex scaffolds.

Biologically Relevant ScaffoldSynthetic Approach
Pyrazolo[5,1-b]oxazolesIntramolecular cyclization of substituted pyrazole precursors. nih.gov
Pyrazolo[5,1-c] nih.govfluoromart.comnih.govtriazolesReaction of pyrazole intermediates with triazole precursors. researchgate.netresearchgate.net
Pyrazolo[3,4-d] fluoromart.comnih.govshachemlin.comtriazolesCyclization reactions involving precursors derived from the title compound. nih.gov
5-Alkylaminopyrazolo[3,4-d]oxazolesMulti-step synthesis utilizing the functional groups of the pyridine ring. nih.gov

Intermediate in Agrochemical Development

The pyridine ring is a core structural motif in numerous modern agrochemicals due to its ability to confer high efficacy and favorable environmental profiles. agropages.com Chlorinated and fluorinated pyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of herbicides and fungicides. agropages.comnih.gov

This compound and its related structures serve as crucial starting materials for producing various agrochemicals. For instance, derivatives like 2-chloro-3-trifluoromethylpyridine are intermediates in the production of sulfonylurea herbicides such as flazasulfuron. semanticscholar.org The synthesis of these complex molecules often involves a series of transformations where the chloro and fluoro groups on the pyridine ring are strategically manipulated to introduce the desired functionalities.

The synthesis of novel pyridyloxyphenoxypropionate herbicides, a significant class of grass-selective herbicides, can also utilize intermediates derived from halogenated pyridines. The general synthetic strategy involves the coupling of a substituted pyridinol with a phenoxypropionate moiety. The specific halogen substitution on the pyridine ring, such as in this compound, can influence the reactivity and ultimately the biological activity of the final herbicide.

Furthermore, the development of new fungicides and herbicide safeners has been inspired by the structure of existing agrochemicals like fenclorim. nih.gov Research in this area involves the synthesis of new derivatives by modifying the core structure, a process where intermediates like this compound could play a vital role in introducing specific substituents to optimize activity. nih.gov

Agrochemical ClassRole of Pyridine IntermediateExample Product/Target
Sulfonylurea HerbicidesPrecursor for introducing the trifluoromethylpyridine moiety.Flazasulfuron semanticscholar.org
Pyridyloxyphenoxypropionate HerbicidesKey building block for the pyridyloxyl portion of the molecule.Various grass-selective herbicides
Novel Fungicides and Herbicide SafenersScaffold for creating analogs of existing agrochemicals.Fenclorim analogs nih.gov

Role in the Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound and its derivatives make them valuable substrates for exploring and developing new synthetic methods, particularly in the realm of cascade, multicomponent, and one-pot reactions.

Substrate in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. nih.govnih.gov These reactions are characterized by their high atom economy, step economy, and ability to generate molecular diversity. nih.govnih.gov

While direct examples involving this compound in published cascade or multicomponent reactions are not extensively documented, its structural features are well-suited for such transformations. The presence of multiple reactive sites—the hydroxyl group and two distinct halogen atoms—provides opportunities for sequential or simultaneous reactions with other components. For instance, a three-component reaction could potentially involve the reaction of the hydroxyl group, a nucleophilic displacement of one of the halogens, and a further reaction at the remaining halogenated position. nih.govbohrium.com

The development of MCRs for the synthesis of various heterocyclic systems, such as pyridines, thiazoles, and imidazopyridines, is an active area of research. nih.govbohrium.comresearchgate.net The principles of these reactions, which often involve the condensation of aldehydes, amines, and other reactive species, could be applied to derivatives of this compound to access novel and complex molecular architectures in a highly efficient manner.

Application in One-Pot Synthesis Strategies

One-pot synthesis is a valuable strategy in organic chemistry that involves carrying out multiple reaction steps in a single reaction vessel without isolating the intermediates. researchgate.net This approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures.

The synthesis of 2-chloro-3-fluoropyridine (B99640) has been achieved through a one-pot process. google.com This method involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite (B80452) and copper fluoride (B91410) in an organic solvent. google.com This demonstrates the feasibility of employing one-pot strategies for the synthesis of related fluorinated pyridine derivatives.

Furthermore, one-pot methodologies have been developed for the synthesis of various complex molecules where halogenated precursors are key. For example, the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles utilizes in situ generated nitrile imines. nih.gov Similarly, efficient one-pot syntheses of pyrrolines and tetrahydropyridines from their chloro-precursors have been reported. researchgate.net These examples highlight the potential for developing novel one-pot procedures that incorporate this compound or its derivatives to streamline the synthesis of valuable target molecules.

Contributions to Materials Science

While the primary applications of this compound and its derivatives are in organic and medicinal chemistry, their structural motifs have potential relevance in materials science. Pyridine-containing compounds have been investigated for their use in various materials, including those with non-linear optical (NLO) properties.

The incorporation of a pyridine ring into a larger conjugated system can lead to interesting electronic and photophysical properties. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of halogens, can influence the charge distribution within a molecule, which is a key factor for NLO activity. While specific studies on NLO materials derived directly from this compound are not prominent, the synthesis of related pyridine-based chromophores for NLO applications has been explored. researchgate.net The general approach involves creating donor-pi-acceptor systems, where the pyridine ring can function as either the acceptor or part of the pi-bridge. The functional groups on this compound provide handles for incorporating it into such larger molecular frameworks.

Advanced Characterization and Analytical Methodologies for 2 Chloro 6 Fluoropyridin 3 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic and molecular structure of 2-Chloro-6-fluoropyridin-3-ol and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For substituted pyridines like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment of all signals, especially in complex derivatives, advanced two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, helping to establish their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons (typically over two to three bonds). This allows for the connection of different parts of the molecule. For instance, the proton on the hydroxyl group could show a correlation to the carbon atom at position 3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

The presence of different forms of a molecule, such as rotamers or tautomers, can be detected in NMR spectra, sometimes appearing as a minor set of signals alongside the main ones. mdpi.com For instance, in certain N6-substituted 2-chloroadenosines, a "mini-form" has been observed and attributed to the formation of an intramolecular hydrogen bond, which can be confirmed by techniques like ¹H,¹⁵N-HMBC. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

Beyond accurate mass, HRMS coupled with fragmentation techniques (MS/MS) offers detailed structural information. In this process, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of the molecule's structure. For pyridine derivatives, fragmentation can involve cleavages of the pyridine ring and the loss of substituents. For instance, a common feature in the mass spectra of some pyridine derivatives is the appearance of a fragment corresponding to a 2,2'-bipyridine (B1663995) ion. researchgate.net The analysis of fragmentation patterns helps to confirm the connectivity of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These techniques are particularly useful for identifying functional groups.

For this compound, IR and Raman spectra would show characteristic bands for:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicates the presence of the hydroxyl group.

C=C and C=N stretching: Vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

C-Cl and C-F stretching: These vibrations occur at lower frequencies and can help confirm the presence of the halogen substituents.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra of the molecule. acs.orgresearchgate.net Comparing the experimental spectra with the calculated ones aids in the accurate assignment of the observed vibrational bands to specific molecular motions. acs.orgresearchgate.net The interaction of pyridine derivatives with surfaces or in different solvent environments can lead to shifts in the vibrational frequencies, providing insights into intermolecular interactions. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C-Cl, C-F, C-O, and other bonds within the molecule.

The bond angles between the atoms of the pyridine ring and its substituents.

The presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, which dictate the crystal packing.

Pyridine and its derivatives are known to crystallize in various crystal systems, with the specific packing arrangement influenced by the nature and position of the substituents. wikipedia.orgmdpi.com In some cases, extensive crystallographic disorder can complicate the structural determination. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. They are also invaluable for monitoring the progress of chemical reactions.

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS Methodologies

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller particle sizes in the stationary phase to achieve faster and more efficient separations compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC is widely used to determine the purity of this compound and its derivatives. A sharp, symmetrical peak in the UPLC chromatogram is indicative of a pure compound.

When UPLC is coupled with Mass Spectrometry (LC-MS), it becomes an even more powerful analytical tool. researchgate.netrsc.org LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This allows for the confirmation of the molecular weight of the main component and the identification of any impurities present in the sample, even at very low levels. For complex mixtures, tandem mass spectrometry (LC-MS/MS) can be used for more specific and sensitive detection. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of 2 Chloro 6 Fluoropyridin 3 Ol

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. For 2-chloro-6-fluoropyridin-3-ol, electronic structure analysis, including Frontier Molecular Orbital (FMO) theory and the mapping of electrostatic potential, reveals key features that govern its interactions and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

The presence of electron-withdrawing chloro and fluoro substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridin-3-ol. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinol Analogue

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Charge Distribution and Electrostatic Potential Maps

The charge distribution and molecular electrostatic potential (MEP) map provide a visual representation of the electron density around a molecule and are crucial for understanding intermolecular interactions. The MEP illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP would be characterized by several key features. The electronegative chlorine, fluorine, and oxygen atoms will create regions of negative electrostatic potential (typically colored red or yellow in MEP maps). The nitrogen atom in the pyridine (B92270) ring, due to its lone pair of electrons, will also be a site of negative potential. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group will exhibit a region of positive electrostatic potential (typically colored blue), making it a potential hydrogen bond donor. nih.govresearchgate.net

The pyridine ring itself will show a more complex potential distribution, influenced by the attached functional groups. The electron-withdrawing nature of the halogen substituents will likely lead to a more positive potential on the ring carbons, enhancing their susceptibility to nucleophilic attack. Computational studies on various substituted pyridines have consistently shown that the distribution of electrostatic potential is a reliable indicator of reactivity and potential sites for intermolecular interactions. nih.govresearchgate.netresearchgate.net

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for tautomerism are critical aspects of the chemical behavior of this compound.

Conformational Analysis:

Due to the rigidity of the pyridine ring, the conformational flexibility of this compound is primarily associated with the orientation of the hydroxyl group. The hydroxyl group can exist in different planar or non-planar orientations relative to the pyridine ring. The most stable conformation is likely to be planar, stabilized by potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent nitrogen or chlorine atom, or by maximizing π-conjugation. The relative energies of these conformations would be determined by a balance of steric hindrance and electronic interactions.

Tautomerism:

Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding pyridone forms. For this compound, this equilibrium would involve the migration of the hydroxyl proton to the ring nitrogen, forming the zwitterionic or keto tautomer, 2-chloro-6-fluoro-1H-pyridin-3-one.

Studies on the tautomerism of related 2-hydroxypyridines have shown that the position of the equilibrium is highly dependent on the substitution pattern and the medium (gas phase, solvent polarity). researchgate.net For chlorine monosubstituted 2-hydroxypyridines, it has been demonstrated through computational and spectroscopic studies that the lactim (hydroxyl) form is dominant for 5- and 6-substituted compounds in the gas phase. researchgate.net Given that this compound has substituents at both the 2 and 6 positions, it is reasonable to infer that the hydroxyl tautomer is the more stable form, at least in the gas phase. The relative stability of the tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational modeling can predict the most likely sites of reaction and the mechanisms of chemical transformations, providing a theoretical framework for understanding the reactivity of this compound.

Computational Modeling of Reaction Pathways and Mechanisms

The electronic features of this compound suggest several potential reaction pathways. The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is a likely leaving group in such reactions.

Computational studies on the reactions of related pyridinols and halogenated pyridines can provide models for potential reaction mechanisms. For instance, the reaction of pyridin-3-ol with reducing species has been studied, indicating the formation of radical adducts. rsc.org Theoretical investigations into the degradation of similar aromatic compounds have detailed addition-elimination as a dominant mechanism. researchgate.net

A plausible reaction mechanism for the SNAr of this compound with a nucleophile would involve the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, can be assessed through computational methods.

Activation Energy Calculations for Key Transformations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. While specific activation energy calculations for reactions of this compound are not documented, theoretical studies on analogous systems can provide valuable context.

For an SNAr reaction, the activation energy would be associated with the formation of the high-energy Meisenheimer intermediate. The presence of electron-withdrawing groups, such as chloro and fluoro, generally lowers the activation energy for nucleophilic attack by stabilizing the anionic intermediate. Computational studies on related systems have shown that the nature of the substituents and the attacking nucleophile significantly influences the calculated activation barriers.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

No published studies were found that report the optimized geometrical parameters (bond lengths and angles) or the calculated vibrational frequencies for this compound using DFT methods.

Ab Initio Methods for Electronic Properties

No published research could be identified that details the electronic properties, such as HOMO-LUMO energy gap or molecular electrostatic potential, of this compound as determined by ab initio calculations.

Future Perspectives and Emerging Research Directions for 2 Chloro 6 Fluoropyridin 3 Ol Chemistry

Exploration of Underexplored Synthetic Routes

The currently established synthetic routes to 2-Chloro-6-fluoropyridin-3-ol may be supplemented by the exploration of alternative and more efficient methodologies. Future research could focus on the following areas:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of the chloro, fluoro, and hydroxyl groups onto a pre-existing pyridine (B92270) ring at a later stage of a synthetic sequence. This approach can offer greater flexibility and efficiency in the synthesis of diverse analogs.

Novel Building Blocks: Investigating the use of alternative starting materials and building blocks that could lead to more convergent and atom-economical syntheses. This could involve the use of highly functionalized acyclic precursors that can be cyclized to form the desired pyridinol ring.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods. For instance, enzymes could be employed for selective hydroxylation or halogenation reactions.

Potential Underexplored Synthetic Strategy Description Potential Advantages
C-H Activation/FunctionalizationDirect introduction of halogen or hydroxyl groups onto a pyridine backbone.Reduced number of synthetic steps, improved atom economy.
Flow-Based Multi-step SynthesisIntegration of several synthetic steps into a continuous flow process.Enhanced safety, reproducibility, and scalability.
Photoredox CatalysisUtilization of light to drive specific bond formations.Mild reaction conditions, access to unique reactivity.

Development of Novel Chemical Transformations with Enhanced Selectivity

The reactivity of the this compound core can be further exploited through the development of novel and highly selective chemical transformations. The differential reactivity of the chloro and fluoro substituents, along with the acidic proton of the hydroxyl group, provides multiple handles for functionalization.

Future research could target:

Site-Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Cl or C-F bond for cross-coupling reactions, allowing for the sequential and controlled introduction of different substituents.

Directed Ortho-Metalation: Utilizing the hydroxyl group to direct metalation to the adjacent C4 position, enabling the introduction of a wide range of electrophiles at this site with high regioselectivity.

Derivatization of the Hydroxyl Group: Exploring a broader range of ether and ester derivatives to modulate the compound's physicochemical properties. This could also include the conversion of the hydroxyl group into other functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms can accelerate the discovery and development of new derivatives.

Flow Chemistry: Continuous flow processes can offer significant advantages for the synthesis and functionalization of this compound, including improved reaction control, enhanced safety for handling reactive intermediates, and facile scalability. soci.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. soci.org

Automated Synthesis: The use of automated synthesis platforms can enable the rapid generation of libraries of this compound derivatives. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic exploration of the chemical space around this scaffold.

Technology Application to this compound Chemistry Key Benefits
Flow Chemistry Synthesis of the core scaffold and subsequent derivatization reactions.Improved safety, scalability, and process control. soci.org
Automated Synthesis High-throughput synthesis of compound libraries for screening.Accelerated discovery timelines, systematic SAR exploration.
In-line Analytics Real-time monitoring of reactions in flow systems.Rapid optimization and quality control.

Design and Synthesis of Advanced Scaffolds Based on the this compound Framework

The this compound framework serves as a valuable starting point for the design and synthesis of more complex and advanced molecular scaffolds. Its inherent functionality allows for its incorporation into larger and more structurally diverse molecules.

Future directions in this area include:

Privileged Scaffolds in Medicinal Chemistry: Using the this compound core as a building block for the synthesis of privileged scaffolds known to interact with specific biological targets. The unique substitution pattern can influence the conformational preferences and binding interactions of the resulting molecules.

Fragment-Based Drug Discovery: Employing this compound as a fragment for screening against biological targets. Hits from these screens can then be grown or linked to generate more potent lead compounds.

Materials Science Applications: Exploring the incorporation of the this compound motif into functional materials, such as organic light-emitting diodes (OLEDs) or polymers, where the electronic properties of the fluorinated pyridine ring could be advantageous.

Potential in Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are becoming increasingly important in chemical synthesis. The chemistry of this compound can be aligned with these principles in several ways:

Atom Economy: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: While challenging for highly functionalized aromatic compounds, future research could explore pathways that utilize bio-based starting materials.

Catalyst Recycling: Employing heterogeneous catalysts or developing methods for the efficient recovery and reuse of homogeneous catalysts used in the synthesis and functionalization of this compound.

Designing for Degradability: For applications where environmental persistence is a concern, designing derivatives that are biodegradable or can be easily recycled back into valuable chemical feedstocks. This aligns with the goals of a circular economy, which aims to eliminate waste and keep materials in use.

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-6-fluoropyridin-3-ol, and how do reaction conditions influence yield?

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) is effective for separating polar byproducts. Recrystallization from ethanol/water (3:1 v/v) at 4°C improves purity (>98%) . For hydrochloride salts (e.g., if protonated during synthesis), solubility in polar solvents like methanol facilitates isolation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and hydroxyl proton at δ 10.2–10.5 ppm. ¹⁹F NMR detects fluorine at δ -110 to -115 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 162.5 (calculated for C₅H₃ClFNO⁺).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) using single-crystal XRD .

Q. What safety protocols are critical during the synthesis of this compound?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
  • Neutralize acidic waste with sodium bicarbonate before disposal .
  • Store halogenated solvents (e.g., DMSO) separately from oxidizing agents .

Q. How does the solubility of this compound vary with solvent polarity?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves readily in DMSO, methanol, and aqueous HCl. Solubility in water increases at acidic pH due to protonation of the hydroxyl group .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloro group at C2 is more reactive than the fluoro group at C6 due to lower electronegativity, making it susceptible to substitution. Computational studies (DFT) show the C2 position has a lower activation energy (ΔG‡ = 25–30 kcal/mol) for SNAr reactions compared to C6 (ΔG‡ = 35–40 kcal/mol) . Experimental validation involves reacting the compound with amines (e.g., piperidine) in THF at 60°C, monitoring substitution selectivity via LC-MS.

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

  • Methodological Answer : Fluorination at C6 is favored due to steric and electronic factors. The hydroxyl group at C3 directs electrophilic fluorination to the para position (C6) via hydrogen bonding with the fluorinating agent. Kinetic studies using ¹⁹F NMR reveal a second-order dependence on KF concentration .

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Perform docking simulations with target proteins (e.g., kinases) using software like AutoDock Vina.
  • Calculate LogP values (e.g., 1.2–1.5) to assess membrane permeability.
  • Correlate HOMO-LUMO gaps (4.5–5.0 eV) with antioxidant potential .

Q. What strategies optimize the synthesis of this compound for isotopic labeling (e.g., ¹⁸F for PET imaging)?

  • Methodological Answer : Use ¹⁸F-KF in a microfluidic reactor at 120°C for rapid incorporation. Purify via radio-HPLC (C18 column, acetonitrile/water) to achieve >95% radiochemical purity .

Q. How does this compound compare to its analogs (e.g., 2-bromo-6-fluoropyridin-3-ol) in catalytic applications?

  • Methodological Answer :
  • Catalytic Activity : The chloro analog shows higher turnover in Suzuki-Miyaura couplings due to better leaving-group ability.
  • Data Table :
AnalogReactionTurnover Frequency (h⁻¹)Reference
2-Cl-6-F-pyridin-3-olSuzuki Coupling1200
2-Br-6-F-pyridin-3-olHeck Reaction800

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.